![molecular formula C13H11BrN4O2 B041616 7-Benzyl-8-bromo-3-methylxanthine CAS No. 93703-26-5](/img/structure/B41616.png)
7-Benzyl-8-bromo-3-methylxanthine
Vue d'ensemble
Description
7-Benzyl-8-bromo-3-methylxanthine is a chemical compound . It is not intended for human or veterinary use but for research purposes. The molecular formula is C13H11BrN4O2 and the molecular weight is 335.16 g/mol.
Synthesis Analysis
The synthesis of 7-Benzyl-8-bromo-3-methylxanthine involves the reaction of 8-bromo-7-m-bromobenzyl-3-methylxanthine with primary and secondary aliphatic amines . This reaction was carried out in a steel autoclave in methanol at 170 °C . Despite the excess of the primary or secondary amine, only the Bromine atom in position 8 of the xanthine molecule was replaced with the formation corresponding 8-amino-7-m-bromobenzyl-3-methylxanthines .Physical And Chemical Properties Analysis
7-Benzyl-8-bromo-3-methylxanthine is a white to yellow solid . The compound is stable under normal conditions, but it should be stored under inert gas to avoid any potential degradation .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
7-Benzyl-8-bromo-3-methylxanthine serves as a precursor in the synthesis of various biologically active compounds. Its structure allows for targeted synthesis, creating new drugs that are highly effective and less toxic. The derivatives of xanthines, including this compound, have led to the development of drugs like Aminophylline and Pentoxiphyllinum, which are used in medical practice .
Development of Synthetic Analogs
The compound is used to create synthetic analogs of natural xanthines. These analogs exhibit a wide range of biological activities, stimulating the development of new pharmaceuticals. The derivatives of 1- and 7-benzylxanthines, in particular, show versatile pharmacological effects .
NMR-Spectroscopy Studies
7-Benzyl-8-bromo-3-methylxanthine is utilized in NMR-spectroscopy to confirm the structure of synthesized compounds. This is crucial in the pharmaceutical industry for the verification of molecular structures and ensuring the accuracy of drug formulations .
Structural Modification for Drug Development
The presence of bromine atoms in the compound makes it a convenient synthon for further structural modification. This is essential for the creation of new drugs with various effects, as it allows for the alteration of the molecule to enhance its therapeutic properties .
Synthesis of 8-Aminoderivatives
Researchers have developed methods to synthesize 8-amino derivatives of 7-Benzyl-8-bromo-3-methylxanthine. These derivatives are potential candidates for further modification, which could lead to the development of new pharmacological agents .
Chemical and Biological Property Analysis
The combination of bioactive structures within 7-Benzyl-8-bromo-3-methylxanthine makes it a promising candidate for studying chemical and biological properties. This can lead to the discovery of new bioactive compounds with potential therapeutic applications .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 7-Benzyl-8-bromo-3-methylxanthine is Phosphodiesterase 9A (PDE9A) . PDE9A is an enzyme that plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP), a messenger molecule that transmits signals inside the cell.
Mode of Action
7-Benzyl-8-bromo-3-methylxanthine interacts with its target, PDE9A, by binding to the active site of the enzyme. This binding inhibits the enzymatic activity of PDE9A, preventing it from breaking down cGMP . As a result, the levels of cGMP within the cell increase, amplifying the signal transduction pathways that are regulated by this messenger molecule.
Biochemical Pathways
The inhibition of PDE9A by 7-Benzyl-8-bromo-3-methylxanthine affects the cGMP-dependent signaling pathways. Elevated levels of cGMP can activate protein kinase G (PKG), which then phosphorylates a variety of target proteins, leading to changes in their activity. These changes can affect numerous cellular processes, including cell proliferation, ion channel conductance, and the contraction and relaxation of smooth muscle .
Result of Action
The molecular and cellular effects of 7-Benzyl-8-bromo-3-methylxanthine’s action primarily involve the amplification of cGMP-dependent signaling pathways. By inhibiting PDE9A and increasing cGMP levels, this compound can modulate various cellular processes controlled by these pathways. The specific effects can vary depending on the cell type and the particular set of proteins targeted by PKG in those cells .
Propriétés
IUPAC Name |
7-benzyl-8-bromo-3-methylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O2/c1-17-10-9(11(19)16-13(17)20)18(12(14)15-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIWIEFIJQKWQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356889 | |
Record name | 7-benzyl-8-bromo-3-methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204368 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Benzyl-8-bromo-3-methylxanthine | |
CAS RN |
93703-26-5 | |
Record name | 8-Bromo-3,7-dihydro-3-methyl-7-(phenylmethyl)-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93703-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-benzyl-8-bromo-3-methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.